2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
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Overview
Description
2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol is a heterocyclic compound with the molecular formula C7H14O3This compound is characterized by a tetrahydropyran ring substituted with a hydroxyethyl group, making it a valuable building block in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol typically involves the reaction of tetrahydropyran with ethylene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as sulfuric acid or sodium hydroxide can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form tetrahydropyran derivatives with different substituents.
Substitution: The hydroxyethyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various tetrahydropyran derivatives.
Substitution: Halogenated or aminated tetrahydropyran compounds.
Scientific Research Applications
2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a protecting group for alcohols.
Biology: The compound is employed in the synthesis of bioactive molecules and as a precursor for drug development.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of therapeutic agents.
Industry: The compound is utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The tetrahydropyran ring provides structural stability and can undergo ring-opening reactions under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the hydroxyethyl group.
2-(2-Chloroethoxy)tetrahydro-2H-pyran: A halogenated derivative used as a building block in organic synthesis.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: A derivative with a propynyloxy group, used in the preparation of 1,3-dienyl acetals
Uniqueness
2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol is unique due to its hydroxyethyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications, from organic synthesis to pharmaceutical development .
Properties
Molecular Formula |
C7H14O3 |
---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)oxan-3-ol |
InChI |
InChI=1S/C7H14O3/c8-4-3-7-6(9)2-1-5-10-7/h6-9H,1-5H2 |
InChI Key |
NGMZWEOGUANFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)CCO)O |
Origin of Product |
United States |
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